2-Amino-5-nitrothiazole

Catalog No.
S573770
CAS No.
121-66-4
M.F
C3H3N3O2S
M. Wt
145.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrothiazole

CAS Number

121-66-4

Product Name

2-Amino-5-nitrothiazole

IUPAC Name

5-nitro-1,3-thiazol-2-amine

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)

InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids

Synonyms

2-Amino-5-nitro-1,3-thiazole; 5-Nitro-2-thiazolamine; 5-Nitro-2-aminothiazole; Enheptin; Enheptin T; Entramin; NSC 4

Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

The exact mass of the compound 2-Amino-5-nitrothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acidsin water, 6.34x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-nitrothiazole is a highly electrophilic heterocyclic intermediate characterized by its electron-withdrawing 5-nitro group and 2-amino functionality. Commercially procured as a yellow-to-orange crystalline solid, it serves as a critical diazo component in the synthesis of deeply colored, high-fastness disperse dyes and as the essential pharmacophore building block for nitazoxanide-class antiparasitic and antibacterial agents [1]. Its baseline thermal stability (melting point 195-200 °C with decomposition) and solubility profile (soluble in hot water, ethanol, and dilute acids) dictate specific handling in diazotization workflows. The presence of the nitro group fundamentally alters both its reactivity and the photophysical properties of its downstream derivatives compared to unsubstituted thiazoles[2].

Substituting 2-amino-5-nitrothiazole with simpler carbocyclic analogs (like p-nitroaniline or 2-chloroaniline) or unsubstituted 2-aminothiazole results in catastrophic shifts in application-critical properties. In dye manufacturing, the 5-nitrothiazole ring acts as an exceptionally strong electron acceptor; replacing it with p-nitroaniline shifts the resulting azo dye color from deep blue to red, destroying the intended bathochromic shift required for dark polyester dyes [1]. Furthermore, in pharmaceutical synthesis targeting pyruvate:ferredoxin oxidoreductase (PFOR), the 2-amino-5-nitrothiazole headgroup is highly specific; generic substitution of this ring system typically abolishes antiparasitic and antibacterial activity, making this exact compound an irreplaceable precursor for nitazoxanide analogs [2].

Extreme Bathochromic Shift in Azo Dye Formulation vs. Carbocyclic Analogs

The electron-withdrawing power of the 5-nitro group on the thiazole ring creates a pronounced bathochromic shift in azo dyes. When comparing 2-thiazolylazo dyes derived from 2-amino-5-nitrothiazole against those derived from the benzene analog p-nitroaniline, the nitrothiazole derivatives produce deep blue to greenish-blue dyes, whereas the p-nitroaniline analogs only yield red dyes[1]. This structural feature is essential for formulating dark blue disperse dyes for cellulose acetate and polyester without relying on anthraquinone structures.

Evidence DimensionVisual color / Peak absorption wavelength shift
Target Compound Data2-Amino-5-nitrothiazole yields blue to greenish-blue dyes
Comparator Or Baselinep-Nitroaniline yields red dyes
Quantified DifferenceMajor bathochromic shift from red to blue/greenish-blue
ConditionsAzo dyes coupled and applied to cellulose acetate/polyester

Procurement of this specific heterocyclic amine is mandatory for manufacturers needing to formulate deep blue disperse dyes, as carbocyclic alternatives cannot reach the required absorption wavelengths.

Superior Light Fastness on Polyester Compared to 2-Chloroaniline Derivatives

Disazo dyes synthesized using 2-amino-5-nitrothiazole as the heterocyclic diazo component exhibit significantly improved light fastness on polyester (PET) fabrics compared to carbocyclic analogs. In comparative testing, nitrothiazole-derived dyes achieved a light fastness rating of 6 on PET, whereas the corresponding 2-chloroaniline disazo dye analogs only achieved ratings of 4 to 5 [1]. This enhancement is attributed to the presence of the highly electronegative nitro group stabilizing the dye structure against photodegradation.

Evidence DimensionLight fastness rating on polyester (PET)
Target Compound DataRating of 6 (Good)
Comparator Or Baseline2-Chloroaniline derivatives (Rating 4 to 5)
Quantified Difference1 to 2 point improvement on the standard 1-8 light fastness scale
ConditionsDisazo dyes applied to polyester (PET) fabric

Textile chemical buyers must select 2-amino-5-nitrothiazole to ensure high light fastness in performance polyester fabrics, reducing fading under UV exposure.

Excellent Sublimation Fastness Driven by Structural Polarity

The incorporation of 2-amino-5-nitrothiazole into disazo and trisazo dye structures imparts excellent sublimation fastness, a critical parameter for high-temperature textile processing. Testing of these hetaryl disperse dyes on synthetic fabrics demonstrated maximum sublimation fastness ratings of 5[1]. The strong electron-withdrawing -NO2 group increases the overall polarity of the azo compounds, firmly anchoring the dye within the hydrophobic polymer matrix of polyester and acrylic fibers during heat treatment.

Evidence DimensionSublimation fastness rating
Target Compound DataRating of 5 (Excellent)
Comparator Or BaselineStandard baseline disperse dyes (typically lower polarity, prone to thermal migration)
Quantified DifferenceAchievement of maximum rating (5/5)
ConditionsHigh-temperature sublimation testing on dyed acrylic and polyester fabrics

High sublimation fastness prevents dye migration during ironing or thermal setting, making this precursor essential for durable textile finishes.

Pharmacophore Essentiality in PFOR Inhibition for Antimicrobial Synthesis

2-Amino-5-nitrothiazole serves as the critical headgroup in the synthesis of nitazoxanide (NTZ) and its analogs. Structure-activity relationship (SAR) studies screening libraries of NTZ analogs against H. pylori, C. jejuni, and C. difficile confirm that the 2-amino-5-nitrothiazole ring is highly specific for inhibiting the target enzyme pyruvate:ferredoxin oxidoreductase (PFOR). While a few surrogate headgroups maintain activity, the vast majority of library members lacking this specific nitrothiazole core are inactive, proving its status as a highly specific scaffold for this class of antiparasitic and antibacterial drugs[1].

Evidence DimensionAntimicrobial activity via PFOR inhibition
Target Compound Data2-Amino-5-nitrothiazole core (NTZ) exhibits broad-spectrum activity
Comparator Or BaselineLibrary of 39 modified headgroup analogs
Quantified DifferenceMost alternative headgroups resulted in inactive compounds
ConditionsIn vitro growth suppression assays against H. pylori, C. jejuni, and C. difficile

Pharmaceutical procurement must source high-purity 2-amino-5-nitrothiazole as the fundamental building block for NTZ-class generic drugs and novel PFOR-targeting antimicrobial libraries.

Synthesis of Deep-Shade Disperse Dyes for Polyester

Due to its ability to induce a massive bathochromic shift compared to carbocyclic analogs, 2-amino-5-nitrothiazole is a highly effective diazo precursor for formulating deep blue, violet, and greenish-blue disperse dyes [1]. It allows manufacturers to achieve dark shades on cellulose acetate and polyester without relying on more expensive or heavily regulated anthraquinone dye structures.

Manufacturing of Nitazoxanide and Antiparasitic APIs

As the essential pharmacophore headgroup for pyruvate:ferredoxin oxidoreductase (PFOR) inhibitors, this compound is strictly required for the synthesis of nitazoxanide (NTZ) and related broad-spectrum antiparasitic and antibacterial agents [2]. Generic substitution of the headgroup results in loss of biological activity, making procurement of high-purity 2-amino-5-nitrothiazole a hard requirement for these API supply chains.

Formulation of High-Fastness Disazo and Trisazo Colorants

The strong electron-withdrawing nature of the 5-nitro group enhances the polarity and photostability of downstream dyes. This makes the compound a highly suitable starting material for synthesizing disazo and trisazo dyes that require high light fastness (rating 6) and excellent sublimation fastness (rating 5) on demanding synthetic substrates like polyester and acrylic [3].

Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine.
Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]

Color/Form

Greenish-yellow to orange-yellow fluffy powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

144.99459752 g/mol

Monoisotopic Mass

144.99459752 g/mol

Heavy Atom Count

9

Taste

Slightly bitter

LogP

0.83 (LogP)
log Kow = 0.83

Decomposition

When heated to decomposition it emits very toxic fumes of /nitroxides and sulfuric acid/.

Appearance

Powder

Melting Point

396 °F (decomposes) (NTP, 1992)
202 °C (decomposes)

UNII

1GR77A37Z5

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (14.52%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Radiation-Sensitizing Agents
/Experimental therapy/ 2-amino-5-nitrothiazole was evaluated as a hypoxic radiosensitizer using bacteria. The findings suggests that nitrothiazoles might be an interesting class of nitroheterocyclic radiosensitizers, but molecules with increased solubility & improved pharmacokinetics would be necessary for efficacy in vivo.
(VET): Antihistomonad in turkeys. For trichomoniasis in pigeons.

Vapor Pressure

0.000743 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

121-66-4

Wikipedia

2-amino-5-nitrothiazole

Drug Warnings

VET: Do not give to egg laying birds.

Methods of Manufacturing

DEACETYLATION OF 2-ACETAMIDO-5-NITROTHIAZOLE
Prepared by deacetylation of 2-acetamido-5-nitrothiazole: Hubbard; Steahly, US patents 2,573,641; 2,573,656-7 (all 1951 to Monsanto).
Early production of /2-Amino-5-nitrothiazole/ was based on nitration of 2-acetylaminothiazole and careful hydrolysis. Direct nitration of 2-aminothiazole gives a cleaner product and is best achieved by adding 2-aminothiazole nitrate to concentrated sulfuric acid at 0 - 10 °C. This process and the nitration of o-anisidine are the only large-scale processes based on rearrangement of an amine nitrate, and both are potentially hazardous due to the possibility of runaway exothermic reactions.

General Manufacturing Information

2-Thiazolamine, 5-nitro-: INACTIVE
To make water solution 15% stock solution in propylene glycol should first be prepared.
DO NOT GIVE TO EGG LAYING BIRDS. ALARMING, BUT HARMLESS, PINK DROPPINGS MAY BE NOTED DURING THERAPY. DISCONTINUE FEEDING AT LEAST 1 WK BEFORE SLAUGHTERING TREATED BIRDS TO AVOID UNDESIRABLE TISSUE RESIDUES IN FOOD FOR HUMAN CONSUMPTION.
ON 14 NOV 1980, US FOOD & DRUG ADMIN ANNOUNCED WITHDRAWAL OF ITS APPROVAL OF USE OF A PREMIX CONTAINING 2-AMINO-5-NITROTHIAZOLE IN TURKEY FEED (...ORIGINALLY APPROVED IN 1950) AS AN AID IN PREVENTION OF BLACKHEAD.

Analytic Laboratory Methods

2-AMINO-5-NITROTHIAZOLE IN FEED, SPECTROPHOTOMETRY AT 388.5 NM.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Last modified: 08-15-2023

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